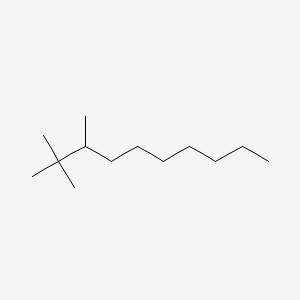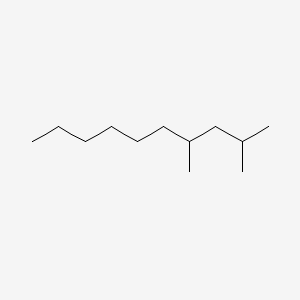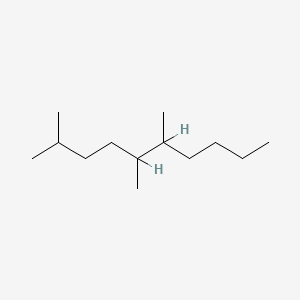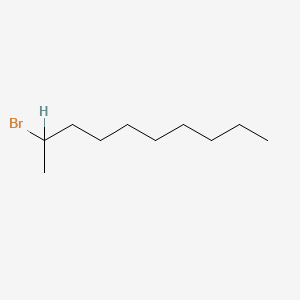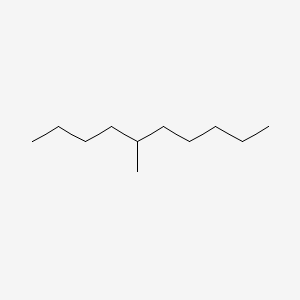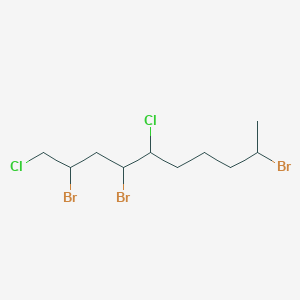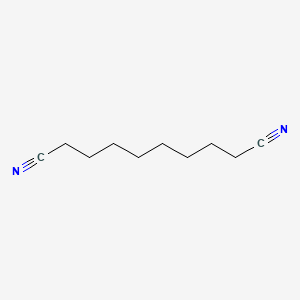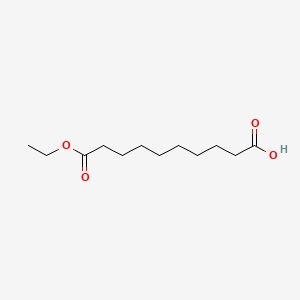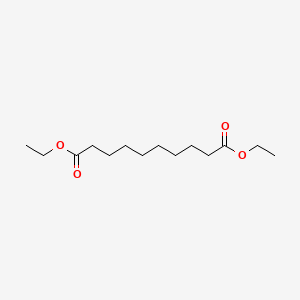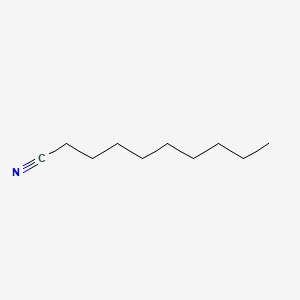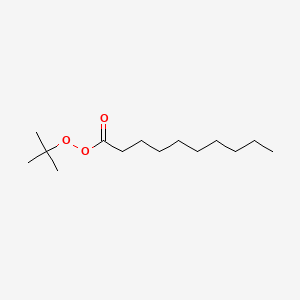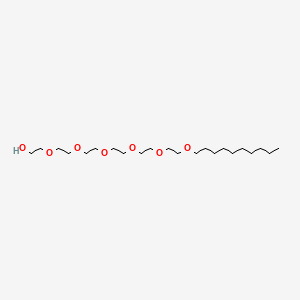
3,6,9,12,15,18-Hexaoxaoctacosan-1-ol
Vue d'ensemble
Description
3,6,9,12,15,18-Hexaoxaoctacosan-1-ol, also known as hexaethylene glycol monodecyl ether, is a chemical compound with the molecular formula C22H46O7 and a molecular weight of 422.60 g/mol . It is a polyethylene glycol derivative and is commonly used as a nonionic surfactant in various research applications .
Applications De Recherche Scientifique
3,6,9,12,15,18-Hexaoxaoctacosan-1-ol is widely used in scientific research due to its surfactant properties. Some of its applications include:
Chemistry: Used as a surfactant in various chemical reactions to stabilize emulsions and dispersions.
Biology: Employed in proteomics research for protein solubilization and membrane protein studies.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: Applied in the formulation of personal care products, detergents, and cleaning agents.
Mécanisme D'action
Target of Action
3,6,9,12,15,18-Hexaoxaoctacosan-1-ol, also known as Hexaethylene Glycol Monodecyl Ether, is primarily used as a nonionic surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants.
Mode of Action
As a surfactant, Hexaethylene Glycol Monodecyl Ether interacts with its targets by reducing the surface tension of liquids, allowing them to mix more easily. It can form micelles in the solution, which can encapsulate non-polar substances, thus increasing their solubility in polar solvents .
Action Environment
The action of Hexaethylene Glycol Monodecyl Ether can be influenced by various environmental factors. For example, its surfactant properties may be affected by the pH, temperature, and ionic strength of the solution. Additionally, it should be stored at room temperature in an inert atmosphere for stability .
Analyse Biochimique
Biochemical Properties
3,6,9,12,15,18-Hexaoxaoctacosan-1-ol plays a crucial role in biochemical reactions due to its surfactant properties. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it is known to interact with membrane proteins, aiding in their solubilization and stabilization. This interaction is primarily hydrophobic, with the hydrophobic tail of the compound embedding into the lipid bilayer, while the hydrophilic head interacts with the aqueous environment. This property makes this compound an essential tool in the extraction and purification of membrane proteins .
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. It influences cell function by altering cell membrane permeability and fluidity. This compound can impact cell signaling pathways by modulating the activity of membrane-bound receptors and enzymes. Additionally, this compound can affect gene expression and cellular metabolism by altering the cellular environment and the availability of key biomolecules .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to membrane proteins and lipids, altering their conformation and activity. This binding can lead to the inhibition or activation of enzymes, depending on the specific interaction. Furthermore, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions (2-8°C), but its activity can degrade over extended periods or under harsh conditions. Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance the solubilization and delivery of hydrophobic drugs, improving their bioavailability. At high doses, it may exhibit toxic or adverse effects, such as disrupting cell membranes and causing cell lysis. Threshold effects are observed, where a specific concentration of this compound is required to achieve the desired biochemical effect without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to its role as a surfactant. It interacts with enzymes and cofactors involved in lipid metabolism, influencing metabolic flux and the levels of specific metabolites. The compound can also affect the activity of enzymes involved in the detoxification and degradation of xenobiotics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s hydrophilic head and hydrophobic tail allow it to integrate into lipid bilayers and interact with membrane-bound proteins .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure. It is often found in the plasma membrane, where it interacts with membrane proteins and lipids. Additionally, it can be localized to intracellular organelles, such as the endoplasmic reticulum and Golgi apparatus, where it plays a role in protein processing and trafficking. The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific cellular compartments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol typically involves the reaction of decanol with ethylene oxide. The process can be summarized as follows:
Starting Material: Decanol (C10H21OH)
Reagent: Ethylene oxide (C2H4O)
Reaction Conditions: The reaction is carried out under basic conditions, often using a catalyst such as potassium hydroxide (KOH) to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale ethoxylation processes. The reaction is conducted in a controlled environment to ensure the desired degree of ethoxylation and to maintain product purity .
Analyse Des Réactions Chimiques
Types of Reactions
3,6,9,12,15,18-Hexaoxaoctacosan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6,9,12,15,18-Hexaoxadotriacontan-1-ol: Another polyethylene glycol derivative with similar surfactant properties.
3,6,9,12,15,18,21,24-Octaoxapentacosan-1-ol: A compound with a longer ethylene glycol chain, providing enhanced solubilization capabilities.
Uniqueness
3,6,9,12,15,18-Hexaoxaoctacosan-1-ol is unique due to its specific chain length and balance of hydrophilic and hydrophobic properties, making it particularly effective in solubilizing a wide range of compounds .
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46O7/c1-2-3-4-5-6-7-8-9-11-24-13-15-26-17-19-28-21-22-29-20-18-27-16-14-25-12-10-23/h23H,2-22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGQRQQFWLTGES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075250 | |
| Record name | 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5168-89-8 | |
| Record name | 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5168-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deceth-6 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005168898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the capillary-skimmer potential difference in analyzing Hexaethylene Glycol Monodecyl Ether using Electrospray Ionization Mass Spectrometry?
A1: The capillary-skimmer potential difference significantly influences the types of ions observed during Electrospray Ionization Mass Spectrometry (ESI-MS) analysis of Hexaethylene Glycol Monodecyl Ether (HEGMDE). High potential differences can induce collision-induced dissociation in the capillary skimmer region, leading to fragmentation of the HEGMDE-metal ion complexes. [, ] This fragmentation can complicate the interpretation of mass spectra and the determination of binding affinities between HEGMDE and metal ions. Therefore, optimizing the capillary-skimmer potential is crucial for obtaining accurate information about the interaction of HEGMDE with metal ions. [, ]
Q2: Can you describe the impact of sodium alkylsulfonates on the phase behavior of aqueous Hexaethylene Glycol Monododecyl Ether solutions?
A3: The addition of small amounts of sodium alkylsulfonates to aqueous solutions of Hexaethylene Glycol Monododecyl Ether can drastically alter their phase behavior. [] Longer chain sulfonates, in particular, increase the cloud temperature of the solutions and lead to the formation of new high-temperature phases. [] Some of these phases exhibit unique optical properties, such as color changes under white light illumination and streaming birefringence, showcasing the complex interactions between these surfactants. []
Q3: What are the advantages of using Liquid Chromatography-Tandem Mass Spectrometry for analyzing Octaethylene Glycol Monodecyl Ether in biological samples?
A4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers several advantages for analyzing Octaethylene Glycol Monodecyl Ether (C10E8) in biological samples like rat plasma. [] This method provides high sensitivity, allowing for the detection of C10E8 at concentrations as low as 2 ng/mL. [] Additionally, LC-MS/MS demonstrates excellent specificity, effectively distinguishing C10E8 from other components in the plasma matrix. [] The method also exhibits high accuracy and reproducibility, making it suitable for pharmacokinetic studies. []
Q4: What is the oral bioavailability of Octaethylene Glycol Monodecyl Ether in rats, and how was this determined?
A5: The oral bioavailability of Octaethylene Glycol Monodecyl Ether (C10E8) in rats was determined to be 34.4%. [] This value was obtained by comparing the area under the plasma concentration-time curve (AUC) following oral administration of C10E8 (10 mg/kg) to the AUC after intravenous administration (1 mg/kg). [] A noncompartmental statistical model, analyzed using the pharmacokinetic modeling software WinNonlin, was used to determine the kinetic parameters and calculate the bioavailability. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


